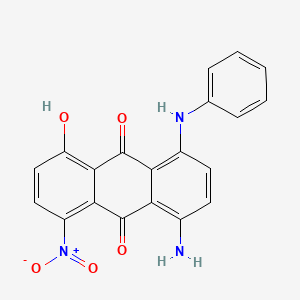
1-Amino-4-anilino-5-hydroxy-8-nitroanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-4-anilino-5-hydroxy-8-nitroanthracene-9,10-dione is a complex organic compound with a molecular formula of C21H15N3O6. This compound is part of the anthraquinone family, which is known for its diverse applications in dyes, pigments, and pharmaceuticals. The structure of this compound includes multiple functional groups, such as amino, anilino, hydroxy, and nitro groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 1-Amino-4-anilino-5-hydroxy-8-nitroanthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route starts with the nitration of anthracene-9,10-dione to introduce the nitro group. This is followed by the introduction of the amino and anilino groups through nucleophilic substitution reactions. The hydroxy group can be introduced via hydroxylation reactions. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
1-Amino-4-anilino-5-hydroxy-8-nitroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the anilino and amino groups, leading to a variety of derivatives. Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Amino-4-anilino-5-hydroxy-8-nitroanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of pigments and dyes, contributing to the coloration of textiles and other materials.
Mécanisme D'action
The mechanism of action of 1-Amino-4-anilino-5-hydroxy-8-nitroanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to participate in hydrogen bonding, electron transfer, and other interactions with biological molecules. These interactions can affect cellular processes, leading to the compound’s observed biological activities. The specific pathways involved depend on the compound’s derivatives and their target molecules.
Comparaison Avec Des Composés Similaires
1-Amino-4-anilino-5-hydroxy-8-nitroanthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:
1-Amino-5-hydroxy-4-(4-methoxyanilino)-8-nitroanthracene-9,10-dione: Similar structure but with a methoxy group, leading to different chemical properties and applications.
1,5-Diamino-4,8-dihydroxy-9,10-anthracenedione: Contains additional amino and hydroxy groups, which can enhance its reactivity and biological activities.
1-Amino-4-bromo-9,10-anthraquinone: The presence of a bromine atom allows for different substitution reactions and applications in organic synthesis. The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
29713-41-5 |
|---|---|
Formule moléculaire |
C20H13N3O5 |
Poids moléculaire |
375.3 g/mol |
Nom IUPAC |
1-amino-4-anilino-5-hydroxy-8-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C20H13N3O5/c21-11-6-7-12(22-10-4-2-1-3-5-10)16-15(11)19(25)17-13(23(27)28)8-9-14(24)18(17)20(16)26/h1-9,22,24H,21H2 |
Clé InChI |
DJFRUKSHMVICIX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=C(C=CC(=C4C3=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



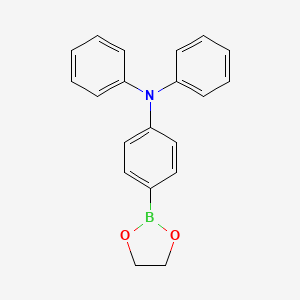
![2-{7-Oxabicyclo[2.2.1]heptan-1-yl}acetic acid](/img/structure/B13146083.png)

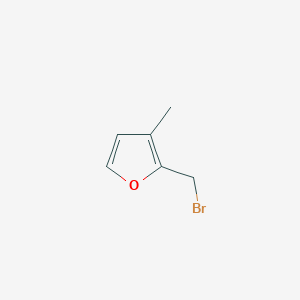
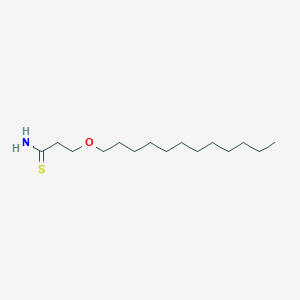
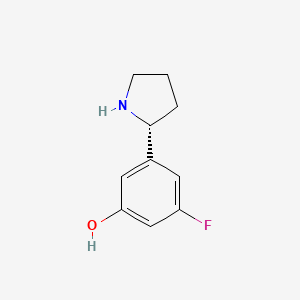
![tert-Butyl 2-oxo-4-(trifluoromethyl)spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13146107.png)
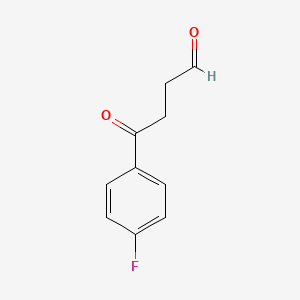
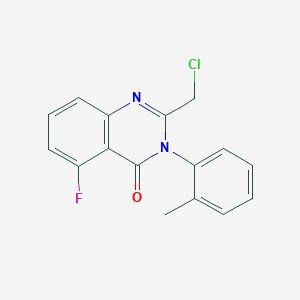
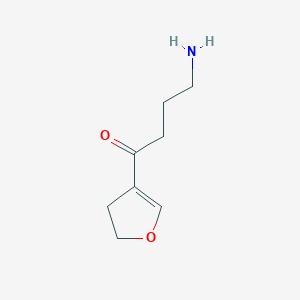
![6-Bromo-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13146125.png)
![4,7-Dibromo-5,6-difluoro-2-tetradecyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13146126.png)
![Ethyl 1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13146131.png)
